5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: Comprehensive Structural, Physicochemical, and Synthetic Profiling
5-(2-Methyl-5-nitrophenyl)-2-furaldehyde: Comprehensive Structural, Physicochemical, and Synthetic Profiling
Executive Summary
The compound 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde (CAS: 294193-92-3) is a highly specialized biaryl building block utilized extensively in advanced organic synthesis and medicinal chemistry. Characterized by a central furan ring flanked by an electron-withdrawing formyl group and a sterically hindered, electron-deficient nitrotoluene moiety, this molecule serves as a critical intermediate for the development of kinase inhibitors, antimicrobial agents, and complex active pharmaceutical ingredients (APIs).
This technical guide provides a rigorous analysis of its physicochemical properties and establishes field-proven, self-validating protocols for its synthesis, grounded in mechanistic causality.
Chemical Identity & Physicochemical Profiling
Understanding the electronic and steric topology of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde is paramount for predicting its reactivity. The C2-formyl group strongly polarizes the furan ring, making the C5 position highly susceptible to cross-coupling or radical attack during synthesis. Meanwhile, the ortho-methyl group on the phenyl ring induces a dihedral twist between the furan and phenyl planes, preventing complete coplanarity and influencing the molecule's photophysical properties.
All critical quantitative data has been summarized below for rapid reference during assay design and synthetic planning .
| Property | Value | Structural Significance |
| Chemical Name | 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde | Standard IUPAC nomenclature. |
| CAS Registry Number | 294193-92-3 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C₁₂H₉NO₄ | Indicates a high degree of unsaturation. |
| Molecular Weight | 231.20 g/mol | Optimal size for fragment-based drug discovery (FBDD). |
| Hydrogen Bond Donors | 0 | Highly lipophilic; lacks protic functional groups. |
| Hydrogen Bond Acceptors | 5 | Facilitates binding in target protein pockets (Nitro, Aldehyde, Furan O). |
| Rotatable Bonds | 2 | Restricted flexibility due to the ortho-methyl steric clash. |
| Topological Polar Surface Area (TPSA) | ~76.0 Ų | Excellent permeability profile for cellular assays. |
Mechanistic Synthesis Protocols
The synthesis of 5-aryl-2-furaldehydes typically relies on two primary methodologies: transition-metal-catalyzed cross-coupling or radical-mediated direct C-H functionalization 1[1]. Below are detailed, step-by-step protocols designed as self-validating systems to ensure high yield and purity.
Synthetic pathways for 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde via Suzuki and Meerwein reactions.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This method is preferred for its high yield and functional group tolerance.
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Step 1: Substrate Preparation. In an oven-dried Schlenk flask, combine 5-bromo-2-furaldehyde (1.0 eq) and (2-methyl-5-nitrophenyl)boronic acid (1.2 eq).
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Step 2: Solvent & Base Addition. Add a biphasic mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (4:1 v/v).
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Step 3: Degassing (Critical IPC). Purge the system with Argon for 15 minutes.
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Mechanistic Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid, a side reaction that depletes the starting material and complicates downstream purification.
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Step 4: Catalyst Addition & Heating. Add Pd(dppf)Cl₂ (0.05 eq) and heat the mixture to 80 °C.
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Mechanistic Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the nitro group or furan oxygen.
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Step 5: Self-Validating Workup. After 4-6 hours, monitor by TLC (Hexane/EtOAc 3:1). Upon consumption of the starting material, cool the reaction and pour it into ice water. The immediate precipitation of a yellow/orange crystalline solid serves as a direct visual validation of successful coupling. Filter and dry under a vacuum.
Protocol B: Copper-Catalyzed Meerwein Arylation
When boronic acids are unavailable or unstable, direct C-H functionalization via Meerwein arylation is a robust alternative3[3].
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Step 1: Diazotization. Dissolve 2-methyl-5-nitroaniline (1.0 eq) in 15% aqueous HCl. Cool the mixture to 0 °C using an ice-salt bath. Slowly add a solution of 30% aqueous NaNO₂ dropwise.
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Mechanistic Causality: Strict temperature control (<5 °C) is mandatory. Elevated temperatures lead to the rapid decomposition of the diazonium salt into 2-methyl-5-nitrophenol, completely destroying the reagent.
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Step 2: Furan Activation. In a separate flask, dissolve 2-furaldehyde (1.5 eq) in acetone and add an aqueous solution of CuCl₂·2H₂O (0.2 eq).
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Step 3: Radical Initiation & Trapping. Slowly add the cold diazonium solution to the furan/CuCl₂ mixture.
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Mechanistic Causality: Cu(II) acts as a single-electron transfer (SET) agent, reducing the diazonium salt to an aryl radical. The radical preferentially attacks the C5 position of the furan ring because the C2-aldehyde group is strongly electron-withdrawing, polarizing the furan system and stabilizing the intermediate radical prior to oxidative rearomatization 4[4].
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Step 4: Self-Validating IPC. The immediate evolution of nitrogen gas (vigorous bubbling) upon addition is the primary visual cue of successful radical generation. If bubbling ceases prematurely, it indicates catalyst deactivation. Stir until gas evolution stops, then extract with dichloromethane.
Downstream Pharmaceutical Applications
The synthetic utility of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde lies primarily in its highly reactive C2-formyl group. This moiety acts as an electrophilic hub for the generation of diverse compound libraries in drug discovery.
Downstream derivatization of the furaldehyde core into active pharmaceutical ingredients.
By reacting the core aldehyde with various hydrazines or primary amines, researchers can rapidly synthesize hydrazones and Schiff bases. These motifs are frequently found in FDA-approved drugs (e.g., Dantrolene analogs) due to their ability to form stable hydrogen-bond networks within target protein active sites.
Handling, Stability, and Storage Protocols
To maintain the structural integrity of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde over time, strict storage protocols must be adhered to:
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Oxidation Sensitivity: Furan-2-carboxaldehydes are prone to autoxidation upon prolonged exposure to atmospheric oxygen, forming furoic acid derivatives. Protocol: Store under an inert atmosphere (Argon or Nitrogen) in tightly sealed amber vials.
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Photostability: The nitroaromatic system is sensitive to prolonged UV exposure, which can induce unwanted photochemical rearrangements. Protocol: Store in dark, opaque containers at 2-8 °C.
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Safety Caveat: Due to the presence of the nitroaromatic group, avoid exposure to strong reducing agents outside of controlled experimental conditions to prevent highly exothermic reduction to the corresponding aniline.
References
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294193-92-3 | 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde , Chemikart, Link
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A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes: Alternative Routes and Methodologies , Benchchem, 1
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Regioselective Palladium-Catalyzed Arylation of 2-Furaldehyde , ACS Publications, 3
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Common side reactions in the synthesis of 5-aryl-2-furaldehydes , Benchchem, 2
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Classic vs. C–H functionalization strategies in the synthesis of APIs: a sustainability comparison , RSC Publishing, 4
